methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
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Overview
Description
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate is a complex organic compound with a unique structure that includes a benzoylamino group, a hydroxytetrahydrothiophenyl group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoylamino group: This can be achieved by reacting an appropriate amine with benzoyl chloride under basic conditions.
Construction of the hydroxytetrahydrothiophenyl moiety:
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the hydroxytetrahydrothiophenyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-furanyl]pentanoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-pyranyl]pentanoate: Similar structure but with a pyran ring instead of a thiophene ring.
Uniqueness
Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyran analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23NO4S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 5-[(2S,3R,4S)-4-benzamido-3-hydroxythiolan-2-yl]pentanoate |
InChI |
InChI=1S/C17H23NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16,20H,5-6,9-11H2,1H3,(H,18,21)/t13-,14+,16-/m1/s1 |
InChI Key |
MKXMYDFBYDXTMK-IJEWVQPXSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@H]1[C@@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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